Lesinurad Impurity 5 Sodium Salt (Lesinurad Impurity F Sodium Salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

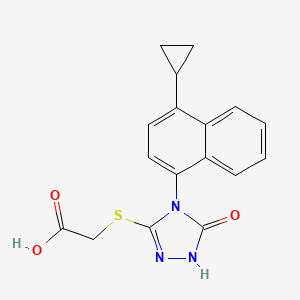

Lesinurad Impurity 5 Sodium Salt, also known as Lesinurad Impurity F Sodium Salt, is a chemical compound with the molecular formula C17H14N3O3SNa and a molecular weight of 363.37 g/mol. It is an impurity associated with Lesinurad, a urate transporter inhibitor used in the treatment of hyperuricemia associated with gout. This compound is significant in the pharmaceutical industry for quality control and research purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The key intermediate, [5-hydroxy-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio-acetic acid, is synthesized through a series of reactions involving cyclization, sulfonation, and esterification. The final step involves the neutralization of the acid with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of Lesinurad Impurity 5 Sodium Salt follows Good Manufacturing Practices (GMP) to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent control over reaction conditions and purification steps. The compound is produced in batches, with each batch undergoing rigorous quality assurance testing to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Lesinurad Impurity 5 Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Lesinurad Impurity 5 Sodium Salt has diverse applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in Lesinurad formulations.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Lesinurad.

Industry: Utilized in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.

Wirkmechanismus

The mechanism of action of Lesinurad Impurity 5 Sodium Salt is closely related to that of Lesinurad. Lesinurad inhibits the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4), reducing the reabsorption of uric acid in the kidneys and promoting its excretion . This mechanism helps lower serum uric acid levels, which is beneficial in the treatment of gout.

Vergleich Mit ähnlichen Verbindungen

Lesinurad Impurity 5 Sodium Salt can be compared with other impurities of Lesinurad, such as:

Lesinurad Impurity 1 (Lesinurad Impurity B): Differing in the position and type of substituents on the triazole ring.

Lesinurad Impurity 2: Another structural variant with different functional groups.

Lesinurad Impurity 3: Contains additional modifications on the naphthalene ring.

The uniqueness of Lesinurad Impurity 5 Sodium Salt lies in its specific structural configuration, which influences its chemical reactivity and interaction with biological targets.

Biologische Aktivität

Lesinurad Impurity 5 Sodium Salt, also known as Lesinurad Impurity F Sodium Salt, is a chemical compound associated with lesinurad, a selective uric acid reabsorption inhibitor used in the treatment of gout. This article explores the biological activity of this impurity, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name : Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl]thio]-

- Molecular Formula : C17H15N3O3S

- Molecular Weight : 341.38 g/mol

- CAS Number : 1384208-36-9

Lesinurad acts primarily by inhibiting the uric acid transporter URAT1, which is responsible for the reabsorption of uric acid in the renal tubules. By blocking URAT1, lesinurad increases uric acid excretion and lowers serum uric acid levels. This mechanism is critical in managing hyperuricemia and gout symptoms.

Inhibition Profile

Lesinurad also inhibits other transporters such as:

- OAT4 : Involved in luminal urate reabsorption.

- OAT1 and OAT3 : Affect renal clearance of uric acid.

The inhibitory concentrations (IC50) for these transporters are as follows:

Pharmacodynamic Effects

Clinical studies show that lesinurad significantly reduces serum uric acid levels when administered alone or in combination with xanthine oxidase inhibitors (XOIs) like febuxostat. For instance:

- A study involving 324 patients demonstrated that adding lesinurad (400 mg) to febuxostat therapy resulted in a serum uric acid target achievement rate of 76.1% compared to 46.8% with febuxostat alone after six months .

Safety Profile

The safety profile of lesinurad is generally comparable to that of febuxostat; however, higher doses of lesinurad have been associated with reversible elevations in serum creatinine levels. Chronic administration has raised concerns about potential renal toxicity, particularly at high doses (600 mg/kg/day) observed in animal studies .

Clinical Efficacy

Research indicates that lesinurad effectively lowers serum uric acid levels:

- In a clinical trial assessing its efficacy over 12 months, patients receiving lesinurad alongside febuxostat showed significant reductions in total target tophi area compared to those receiving febuxostat alone .

Toxicology Studies

Toxicology assessments have revealed potential kidney and gastrointestinal toxicities at elevated doses:

- In rats treated with high doses (600 mg/kg/day), findings included tubular degeneration and necrosis .

- Similar toxicological effects were noted in monkeys, emphasizing the need for careful dose management in clinical settings.

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Primary Action | Inhibits URAT1 to increase uric acid excretion |

| IC50 Values | URAT1: 7.3 µM; OAT4: 3.7 µM; OAT1: 4.3 µM; OAT3: 3.5 µM |

| Clinical Efficacy | Achieves target serum uric acid levels >75% with combination therapy |

| Safety Concerns | Reversible increases in serum creatinine; potential renal toxicity at high doses |

| Animal Toxicology Findings | Kidney toxicity at high doses; GI tract erosion observed |

Eigenschaften

IUPAC Name |

2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c21-15(22)9-24-17-19-18-16(23)20(17)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,18,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTVBLUBSGNVKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=O)NN=C4SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.